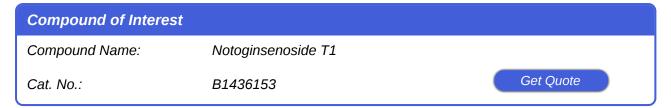


Confirmation of Notoginsenoside T1 Structure: A Comparative NMR Spectroscopy Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the confirmation of the chemical structure of **Notoginsenoside T1**. Due to the limited availability of publicly accessible, experimentally derived NMR data for **Notoginsenoside T1**, this guide presents its known chemical structure and compares its expected spectral characteristics with the experimentally confirmed NMR data of structurally similar and frequently co-isolated dammarane-type saponins: Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1.

Chemical Structures

The confirmation of the intricate structures of tetracyclic triterpenoid saponins like **Notoginsenoside T1** heavily relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The chemical structure of **Notoginsenoside T1** is presented below, followed by the structures of the comparator compounds.

Notoginsenoside T1 is a dammarane-type glycoside. Its structure features a dammarane aglycone with sugar moieties attached.

• Chemical Formula: C36H60O10

Molecular Weight: 652.87 g/mol



Comparator Saponins:

- Notoginsenoside R1: Shares a similar dammarane core with Notoginsenoside T1 and is a major saponin in Panax notoginseng.
- Ginsenoside Rg1: A protopanaxatriol-type ginsenoside, it is one of the most abundant and well-characterized saponins in Panax species.[1]
- Ginsenoside Rb1: A protopanaxadiol-type ginsenoside, it is another major and extensively studied saponin from ginseng.[1][2]

Comparative NMR Data Analysis

The structural elucidation of these complex natural products is achieved through the detailed analysis of their ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques such as COSY, HSQC, and HMBC.[3] Below is a summary of the reported ¹³C and ¹H NMR data for the comparator compounds, which serves as a reference for the expected chemical shifts for **Notoginsenoside T1**. The spectra are typically recorded in deuterated pyridine (C₅D₅N).[3]

¹³C NMR Data Comparison

The ¹³C NMR chemical shifts provide a detailed map of the carbon skeleton of the molecule. The glycosylation at different positions on the aglycone and the nature of the sugar units cause characteristic shifts.



Carbon No.	Notoginsenoside R1 (δc, ppm)	Ginsenoside Rg1 (δc, ppm)	Ginsenoside Rb1 (δc, ppm)
Aglycone			
1	39.0	39.0	39.2
2	26.7	26.7	26.7
3	88.8	88.8	89.0
4	39.7	39.7	40.1
5	56.3	56.3	56.4
6	77.5	77.5	18.5
7	48.9	48.9	35.2
8	40.9	40.9	39.8
9	50.0	50.0	50.3
10	36.9	36.9	37.0
11	31.8	31.8	30.8
12	70.8	70.8	70.2
13	49.3	49.3	49.5
14	51.5	51.5	51.7
15	31.0	31.0	30.8
16	26.4	26.4	26.7
17	54.8	54.8	51.4
18	16.3	16.3	16.1
19	17.2	17.2	16.4
20	72.8	72.8	83.5
21	22.5	22.5	22.5
22	36.1	36.1	36.1





23	23.1	23.1	23.1
24	126.1	126.1	126.1
25	131.0	131.0	131.0
26	25.8	25.8	25.8
27	17.7	17.7	17.7
28	28.3	28.3	28.3
29	16.5	16.5	16.5
30	17.5	17.5	17.5
Sugar Moieties			
Glc (C-6) 1'	105.8	105.8	-
2'	84.1	84.1	-
3'	78.0	78.0	-
4'	71.6	71.6	-
5'	77.8	77.8	-
6'	62.8	62.8	-
Xyl (C-2') 1"	105.5	-	-
2"	75.3	-	-
3"	78.2	-	-
4"	71.0	-	-
5"	66.9	-	-
Glc (C-20) 1"'	106.6	106.6	98.2
2""	75.9	75.9	83.2
3'''	78.5	78.5	78.0
4'''	71.7	71.7	71.6
			_



5""	77.9	77.9	77.9
6'''	62.9	62.9	69.5
Glc (C-3) 1""	-	-	105.0
2""	83.2	-	77.9
3""	78.0	-	78.5
4""	71.6	-	71.7
5""	77.9	-	77.8
6''''	62.8	-	62.8
Glc (C-20) 1"""	-	-	106.6
2"""	-	-	75.9
3''''	-	-	78.2
4''''	-	-	71.0
5"""	-	-	77.8
6''''	-	-	62.8

Note: Data compiled from various sources. Chemical shifts can vary slightly based on experimental conditions.

¹H NMR Data Comparison

The ¹H NMR spectrum reveals the proton environment in the molecule. Key signals include those of the anomeric protons of the sugar units, the methyl protons of the aglycone, and olefinic protons in the side chain.



Proton	Notoginsenoside R1 (δH, ppm)	Ginsenoside Rg1 (δH, ppm)	Ginsenoside Rb1 (δH, ppm)
Aglycone			
H-3	3.42 (dd)	3.42 (dd)	3.25 (dd)
H-12	4.35 (t)	4.35 (t)	4.28 (br s)
H-24	5.30 (t)	5.30 (t)	5.30 (t)
Me-18	0.95 (s)	0.95 (s)	0.94 (s)
Me-19	0.89 (s)	0.89 (s)	0.79 (s)
Me-21	1.63 (s)	1.63 (s)	1.62 (s)
Me-26	1.65 (s)	1.65 (s)	1.65 (s)
Me-27	1.60 (s)	1.60 (s)	1.60 (s)
Me-28	1.05 (s)	1.05 (s)	1.05 (s)
Me-29	0.98 (s)	0.98 (s)	0.98 (s)
Me-30	1.15 (s)	1.15 (s)	1.15 (s)
Sugar Moieties			
H-1' (Glc, C-6)	5.15 (d)	5.15 (d)	-
H-1" (Xyl, C-2')	5.38 (d)	-	-
H-1"" (Glc, C-20)	4.88 (d)	4.88 (d)	4.90 (d)
H-1"" (Glc, C-3)	-	-	4.95 (d)
H-1"" (Glc, C-20)	-	-	5.15 (d)

Note: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet. Coupling constants (J) are not included for brevity but are crucial for detailed structural analysis.

Experimental Protocols



The confirmation of the structure of **Notoginsenoside T1** and related compounds involves a standardized set of NMR experiments.

Sample Preparation

- Isolation and Purification: The target compound is isolated from the plant material (e.g., roots and rhizomes of Panax notoginseng) using a combination of chromatographic techniques, including silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and medium-pressure liquid chromatography (MPLC).[4]
- Sample for NMR: A few milligrams of the purified compound are dissolved in approximately

 0.5 mL of a deuterated solvent, typically pyridine-d₅, in a standard 5 mm NMR tube.

 Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
 [4]

NMR Data Acquisition

NMR spectra are typically acquired on high-field spectrometers (e.g., 500 or 600 MHz for ¹H). [3] Standard pulse sequences are used for various experiments.

- ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe all carbon signals.
 DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the connectivity of the sugar units and the aglycone backbone.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different



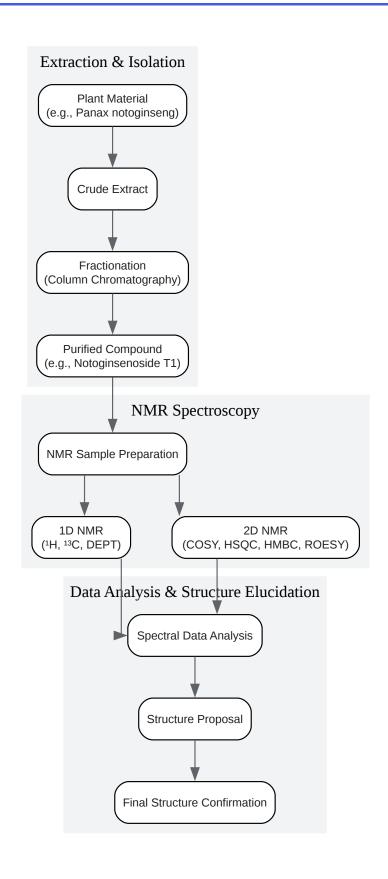
structural fragments, such as linking the sugar units to the aglycone and establishing the sequence of sugars.

 ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[4]

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the structural elucidation of a novel ginsenoside and the logical relationship of the NMR experiments.

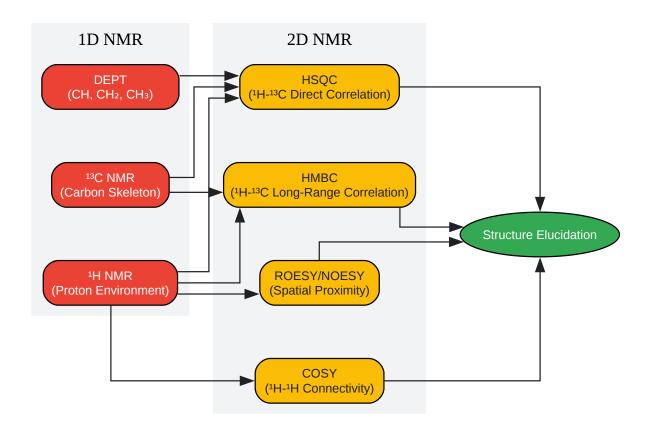




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Fig. 1: General workflow for the isolation and structural elucidation of a natural product.





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Fig. 2: Logical relationships of NMR experiments in structure elucidation.

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